molecular formula C18H18N2O4S3 B2785472 (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide CAS No. 620573-86-6

(E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide

Cat. No.: B2785472
CAS No.: 620573-86-6
M. Wt: 422.53
InChI Key: YXLKSUMYBNAWGN-CXUHLZMHSA-N
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Description

(E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O4S3 and its molecular weight is 422.53. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[5-[(E)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S3/c1-11(2)10-20-17(21)16(26-18(20)25)9-13-5-8-15(24-13)12-3-6-14(7-4-12)27(19,22)23/h3-9,11H,10H2,1-2H3,(H2,19,22,23)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLKSUMYBNAWGN-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thioxothiazolidinone core, which is known for its diverse biological activities. The presence of the benzenesulfonamide moiety contributes to its potential as an inhibitor of various biological targets, including enzymes and receptors.

Structural Formula

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}
  • Enzyme Inhibition : The sulfonamide group is recognized for its ability to inhibit carbonic anhydrases, which play crucial roles in regulating pH and fluid balance in biological systems.
  • Receptor Modulation : The compound may interact with specific receptors, potentially influencing signaling pathways related to inflammation and pain.

Biological Activity Overview

The biological activity of (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide has been investigated in various studies, highlighting its potential pharmacological benefits.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Carbonic Anhydrase InhibitionSignificant inhibition observed
Anti-inflammatory EffectsReduced inflammation markers
Antimicrobial ActivityEffective against certain pathogens

Case Studies

  • In Vivo Studies : Research involving animal models has demonstrated that the compound can effectively reduce inflammation and pain. For instance, in a rat model of inflammatory pain, administration of the compound resulted in a significant decrease in pain-related behaviors compared to controls.
  • Metabolite Identification : A study focused on the metabolic pathways of similar thioxothiazolidin compounds indicated that metabolites retain some biological activity, suggesting that the pharmacokinetics of (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide could be complex and warrant further investigation .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide. Key aspects include:

  • Absorption : Rapid absorption post-administration has been noted in preliminary studies.
  • Distribution : The compound shows a wide distribution in tissues, which may enhance its therapeutic efficacy.
  • Metabolism : Metabolic studies indicate that it undergoes biotransformation primarily in the liver, with several active metabolites identified .

Scientific Research Applications

Overview

Thiazolidinone derivatives, including the compound , have shown promising antimicrobial properties against a range of bacterial strains. Studies indicate that such compounds can exhibit activity exceeding that of traditional antibiotics like ampicillin.

Case Studies

  • Antibacterial Efficacy :
    • A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide showed minimal inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and other resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Comparison of Antimicrobial Potency :
    • In comparative studies, thiazolidinone derivatives consistently outperformed standard antibiotics in terms of MIC values, highlighting their potential as alternative therapeutic agents. For example, the compound exhibited MIC values significantly lower than those of ampicillin and streptomycin against multiple bacterial strains .
CompoundBacterial StrainMIC (mg/mL)Activity Compared to Ampicillin
Compound AS. aureus0.004Exceeds by 10–50 fold
Compound BE. coli0.03Comparable
Compound CL. monocytogenes0.12Comparable

Research Findings

  • Leukocyte Recruitment :
    • In animal models, the thiazolidinone derivative was shown to reduce leukocyte recruitment significantly during acute peritonitis, suggesting a potent anti-inflammatory effect . This could have implications for treating various inflammatory diseases.
  • Vascular Injury Response :
    • The compound also demonstrated efficacy in reducing neointimal thickening following vascular injury in rat models, indicating its potential use in cardiovascular therapies .

Structural Characteristics

The structural complexity of (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide contributes to its biological activity. Its thiazolidinone core is crucial for interaction with biological targets.

Pharmacokinetic Profiles

Research into the pharmacokinetic properties of similar thiazolidinone derivatives suggests that modifications can enhance solubility and bioavailability, which are critical for effective therapeutic applications . Enhanced formulations are being explored to optimize these profiles further.

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